

# PF-06465469 molecular weight and formula

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## Compound of Interest

Compound Name: PF-06465469

Cat. No.: B609992

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## Technical Guide: PF-06465469

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **PF-06465469**, a potent and covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This document outlines its core molecular properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its application in research settings.

## Core Molecular Data

A summary of the key quantitative data for **PF-06465469** is presented below for easy reference.

Property	Value	Citations
Molecular Formula	C <sub>30</sub> H <sub>33</sub> N <sub>7</sub> O <sub>2</sub>	[1][2][3][4][5]
Molecular Weight	523.63 g/mol	[1][3][4][5]
CAS Number	1407966-77-1	[1][3]
ITK IC <sub>50</sub>	2 nM	[2][3][6][7]
BTK IC <sub>50</sub>	2 nM	[3][6][7]
Cell-based IP1 Assay IC <sub>50</sub>	31 nM	[3][7]
Human Whole Blood Assay IC <sub>50</sub>	48 nM	[3][6][7]

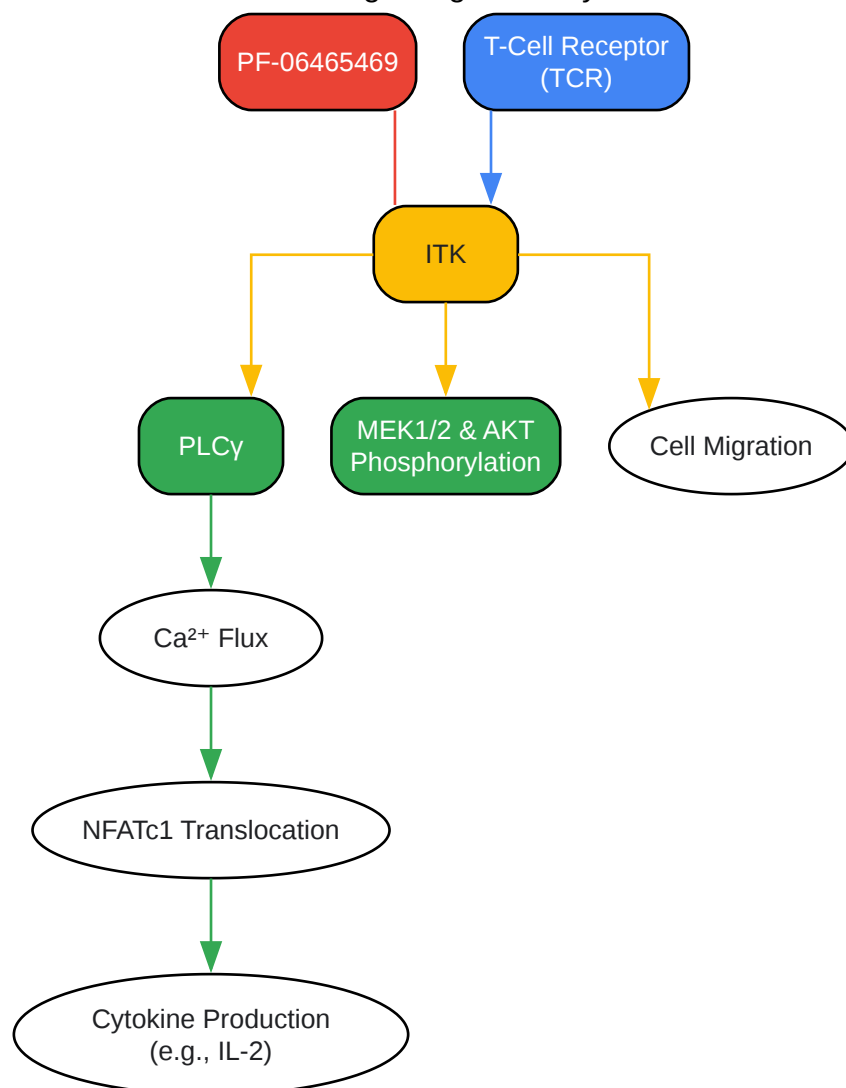
## Mechanism of Action and Signaling Pathways

**PF-06465469** is a covalent inhibitor of ITK, a Tec family kinase crucial for T-cell receptor (TCR) signaling.[2][6] By binding to ITK, **PF-06465469** effectively blocks its enzymatic activity.[2] This inhibitory action also extends to Bruton's tyrosine kinase (BTK), another member of the Tec family, with similar potency.[3][6][7]

The inhibition of ITK by **PF-06465469** disrupts downstream signaling cascades that are essential for T-cell activation, proliferation, and differentiation. A key consequence of ITK inhibition is the suppression of Phospholipase C gamma (PLCγ) phosphorylation.[3][6] This event is critical for the subsequent mobilization of intracellular calcium and the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT). Studies have demonstrated that **PF-06465469** abolishes the nuclear translocation of NFATc1.[3]

Furthermore, **PF-06465469** has been shown to inhibit the phosphorylation of MEK1/2 and AKT, key components of the MAPK/ERK and PI3K/AKT signaling pathways, respectively.[3][6] These pathways are integral to cell survival and proliferation. The compound's impact on these signaling molecules highlights its potential for broad effects on T-cell function. The functional consequences of these inhibitory activities include a reduction in cytokine production, such as IL-2, and the inhibition of cell migration.[1][6]

## PF-06465469 Signaling Pathway Inhibition

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**PF-06465469** inhibits ITK, blocking downstream signaling pathways.

## Experimental Protocols

Detailed methodologies for key experimental applications of **PF-06465469** are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

### In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of **PF-06465469** against a target kinase.

- Reagent Preparation:
  - Prepare a stock solution of **PF-06465469** in DMSO.
  - Prepare the kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT, and 0.01% Triton X-100).
  - Prepare a solution of the kinase substrate (e.g., a specific peptide) and ATP in the reaction buffer.
- Assay Procedure:
  - Serially dilute the **PF-06465469** stock solution to create a range of concentrations.
  - In a microplate, add the recombinant target kinase.
  - Add the diluted **PF-06465469** or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
  - Initiate the kinase reaction by adding the substrate and ATP solution.
  - Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
  - Terminate the reaction by adding a stop solution (e.g., EDTA).
- Data Analysis:
  - Quantify the kinase activity, typically by measuring the amount of phosphorylated substrate using methods such as fluorescence, luminescence, or radioactivity.
  - Plot the kinase activity against the concentration of **PF-06465469**.
  - Calculate the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Human Whole Blood Assay

This protocol is for evaluating the effect of **PF-06465469** on cytokine production in a physiologically relevant matrix.

- Blood Collection and Preparation:
  - Collect whole blood from healthy donors into heparinized tubes.[\[8\]](#)
  - Use the blood within a few hours of collection.
- Compound Treatment and Stimulation:
  - Add varying concentrations of **PF-06465469** or DMSO (vehicle control) to aliquots of whole blood.
  - Incubate for a specified period (e.g., 1 hour) at 37°C.
  - Stimulate the T-cells in the blood by adding an activating agent, such as anti-CD3 antibody.[\[6\]](#)
  - Incubate the samples for 24-48 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Cytokine Measurement:
  - Centrifuge the blood samples to pellet the cells.
  - Collect the plasma supernatant.
  - Measure the concentration of the cytokine of interest (e.g., IL-2) in the plasma using an ELISA or a multiplex cytokine assay.[\[9\]](#)
- Data Analysis:
  - Normalize the cytokine levels to the vehicle control.
  - Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the **PF-06465469** concentration.

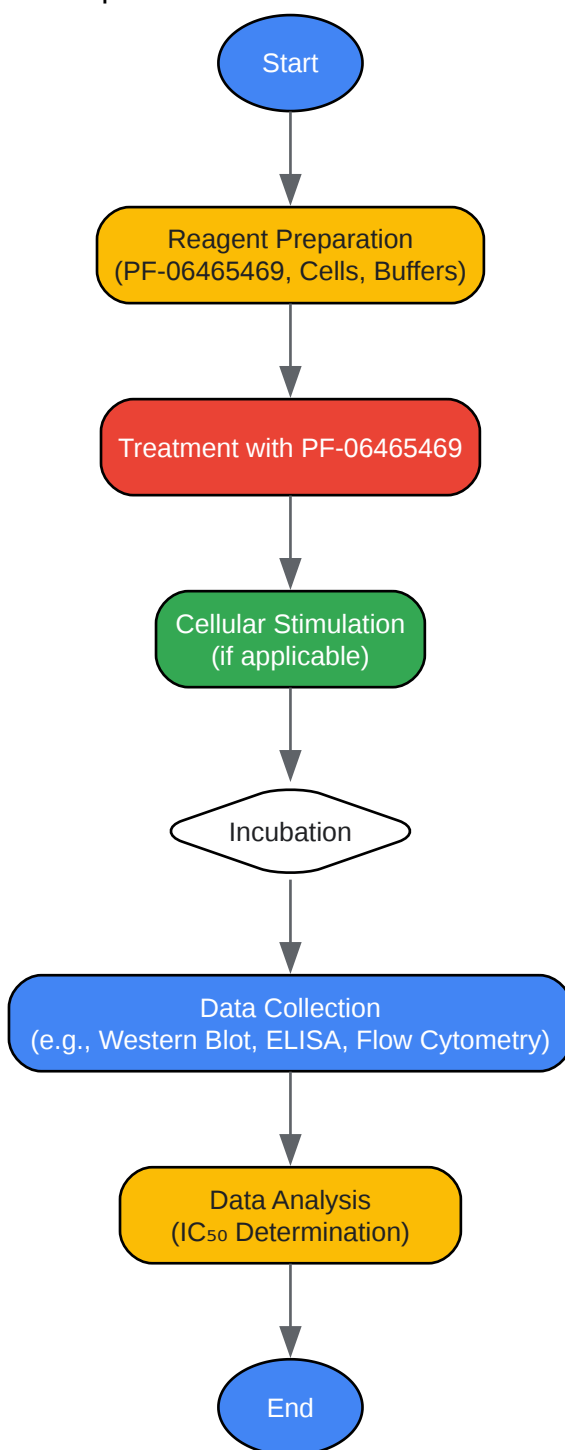
## Cellular Phosphorylation Assay

This protocol details the assessment of **PF-06465469**'s effect on the phosphorylation of downstream signaling proteins in a cell line, such as Jurkat cells.

- Cell Culture and Treatment:
  - Culture Jurkat cells in appropriate media and conditions.
  - Pre-treat the cells with different concentrations of **PF-06465469** or DMSO for a specified time (e.g., 1-2 hours).
  - Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T-cell receptor signaling.[\[3\]](#)
- Cell Lysis and Protein Quantification:
  - After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
  - Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
- Western Blotting:
  - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  - Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-PLC $\gamma$ , PLC $\gamma$ , p-AKT, AKT).
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Analysis:
  - Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein for each treatment condition.

## General Experimental Workflow for PF-06465469



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A generalized workflow for in vitro experiments with **PF-06465469**.

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